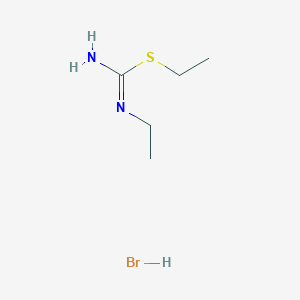

ethyl N'-ethylcarbamimidothioate;hydrobromide

Description

Ethyl N'-ethylcarbamimidothioate hydrobromide is a hydrobromide salt of a carbamimidothioate ester. The compound features an ethyl ester group, an N'-ethyl substituent on the carbamimidothioate backbone, and a hydrobromide counterion. This structure is critical for its physicochemical properties, including solubility and stability. For instance, hydrobromide salts are commonly used in pharmaceuticals to enhance aqueous solubility and bioavailability .

Properties

CAS No. |

52130-11-7 |

|---|---|

Molecular Formula |

C5H13BrN2S |

Molecular Weight |

213.14 g/mol |

IUPAC Name |

ethyl N'-ethylcarbamimidothioate;hydrobromide |

InChI |

InChI=1S/C5H12N2S.BrH/c1-3-7-5(6)8-4-2;/h3-4H2,1-2H3,(H2,6,7);1H |

InChI Key |

GKHPIMSWLLQUMS-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C(N)SCC.Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of Thiourea Derivatives

A common approach involves the alkylation of thiourea or S-ethylisothiouronium salts with ethyl halides in an ethanol solvent system. The reaction is generally carried out at ambient temperature or under reflux conditions, followed by isolation of the hydrobromide salt.

- Typical reaction conditions:

- Reagents: S-ethylisothiouronium hydrobromide or 2-ethyl-2-thiopseudourea hydrobromide

- Solvent: Ethanol or water

- Base: N-ethyl-N,N-diisopropylamine or sodium carbonate

- Temperature: 0–80 °C

- Reaction time: 0.5 to 72 hours depending on the method

- Workup: Filtration, washing with ethanol or diisopropyl ether, drying under vacuum

Representative Experimental Data

| Entry | Starting Material | Base/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Ethyl-2-thiopseudourea hydrobromide | N-ethyl-N,N-diisopropylamine (3.57 mL) | Ethanol | 20 °C | 3.5 h | 39 | Stirred at room temperature, product isolated as light yellow solid |

| 2 | Ethyl imidothiocarbamate hydrobromide | Sodium carbonate (1.48 g) | Water | 20–80 °C | 25.5 h | Not specified | Reaction with methyl 4-oxotetrahydro-3-furancarboxylate, precipitate collected |

| 3 | S-ethyl isothiouronium bromide | Sodium carbonate (3.64 g) | Water | Room temp to 80 °C | 72 h (dark) | 42.4 | Reaction with methyl 3-oxo-tetrahydrothiophene-2-carboxylate, product used in next step |

| 4 | S-ethylisothiourea hydrobromide | Triethylamine (0.447 g) | Dichloromethane | 20 °C (ice cooling) | 1 h | 93 | Reaction with 2-fluoro-5-trifluoromethylbenzoyl chloride, purified by chromatography |

Data compiled from experimental procedures reported in literature

General Synthetic Procedure from Literature

The general synthetic procedure involves:

- Dissolving the thiourea derivative (e.g., 2-ethyl-2-thiopseudourea hydrobromide) in ethanol or water.

- Adding a base such as N-ethyl-N,N-diisopropylamine or sodium carbonate to deprotonate the thiourea and promote nucleophilic substitution.

- Stirring the reaction mixture at specified temperatures (room temperature to reflux) for several hours.

- Isolating the product by filtration or solvent evaporation.

- Purifying the solid by washing with appropriate solvents (ethanol, diisopropyl ether).

- Drying under vacuum to obtain ethyl N'-ethylcarbamimidothioate hydrobromide as a solid.

Alternative Methods and Related Compounds

- Gas-phase thermolysis and cyclization reactions involving isothiocyanates and thioureas have been used to prepare related thiazole derivatives but are less common for direct preparation of ethyl N'-ethylcarbamimidothioate hydrobromide.

- Alkylation of thiourea derivatives with alkyl halides at low temperatures (0 °C) in ethanol has been reported for similar carbamimidothioate hydrobromide salts, with isolation by filtration and recrystallization.

Analytical Data and Characterization

- Melting point: Typically reported around 180–220 °C depending on purity and preparation method.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic triplet and quartet peaks for the ethyl groups (e.g., δ 1.38 ppm triplet for CH3, δ 3.20 ppm quartet for CH2).

- Thin Layer Chromatography (TLC): Rf values around 0.65 in ethyl acetate solvent system.

- Elemental Analysis: Confirming carbon, hydrogen, nitrogen, and sulfur content consistent with the molecular formula.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

Summary Table of Preparation Methods

| Method | Starting Materials | Base/Additive | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Alkylation with N-ethyl-N,N-diisopropylamine | 2-Ethyl-2-thiopseudourea hydrobromide | N-ethyl-N,N-diisopropylamine | Ethanol | 20 °C | 3.5 h | 39 | Light yellow solid product |

| Reaction with sodium carbonate | Ethyl imidothiocarbamate hydrobromide | Sodium carbonate | Water | 20–80 °C | 25.5 h | Not specified | Precipitate isolated |

| Sodium carbonate, dark reaction | S-ethyl isothiouronium bromide | Sodium carbonate | Water | RT to 80 °C | 72 h | 42.4 | Used for further synthetic steps |

| Triethylamine-mediated acylation | S-ethylisothiourea hydrobromide | Triethylamine | Dichloromethane | 0–20 °C | 1 h | 93 | High yield, purified by column chromatography |

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-ethylcarbamimidothioate;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N’-ethylcarbamimidothioate;hydrobromide is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

Biology: In biochemical assays to study enzyme interactions and inhibition.

Medicine: As a potential therapeutic agent in drug development.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N’-ethylcarbamimidothioate;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Ethyl 4-Amino-2,3-dihydro-3-phenylacetylamino-2-iminothiazole-5-carboxylate Hydrobromide (3d)

- Structure: Contains a thiazole ring with amino and imino groups, an ethyl ester, and a hydrobromide counterion .

- Key Data :

- Melting Point: 250°C (decomposition).

- IR Peaks: 3379 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (ester C=O).

- Elemental Analysis: C 40.36%, H 3.89%, N 14.44% (matches theoretical values).

- Comparison : The thiazole core differentiates it from the target compound, but both share hydrobromide salts and ester functionalities. The presence of a phenyl group in 3d may reduce solubility compared to the simpler ethyl-substituted target compound.

b) 2-(Diethylamino)ethyl Bromide Hydrobromide

- Structure: A quaternary ammonium salt with bromoethyl and diethylamino groups .

- Key Data: Synthesis Yield: ~80% via reaction of diethylaminoethanol with HBr. Applications: Intermediate in synthesizing antimalarials and receptor antagonists.

- Comparison : Unlike the target compound, this is a bromoalkylamine salt without a carbamimidothioate group. However, both exhibit high solubility due to ionic character.

c) Clobenpropit Dihydrobromide

- Structure : Carbamimidothioate ester with a 4-chlorobenzyl group and imidazole-propyl chain, as a dihydrobromide salt .

- Key Data :

- Molecular Formula: C₁₄H₁₉Br₂ClN₃S.

- Applications: Histamine H3 receptor antagonist.

- Comparison : The dihydrobromide form and imidazole moiety enhance its receptor-binding affinity compared to the target compound.

Physicochemical Properties

Spectral and Analytical Data

- NMR and MS: 3d: ¹H NMR shows aromatic protons (δ 7.2–7.4 ppm) and ester methyl groups (δ 1.2–1.4 ppm) . 6f (EP2 antagonist): LCMS m/z 425 [M+H]⁺, 97% purity .

Elemental Analysis :

- Hydrobromide salts consistently show bromine content between 16–17% (e.g., 3d: Br 16.35% vs. theoretical 16.67%) .

Biological Activity

Ethyl N'-ethylcarbamimidothioate; hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl N'-ethylcarbamimidothioate; hydrobromide can be characterized by its unique structure, which includes a carbamimidothioate moiety. This structure is significant as it influences the compound's interaction with biological targets. The hydrobromide salt form enhances its solubility, potentially increasing its bioavailability.

The biological activity of ethyl N'-ethylcarbamimidothioate; hydrobromide is primarily attributed to its ability to interact with various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

- Cell Cycle Modulation : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which could be a mechanism for its antiproliferative effects.

Biological Activity in Cell Lines

Research has demonstrated that ethyl N'-ethylcarbamimidothioate; hydrobromide exhibits significant biological activity across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |

| MDA-MB-231 (Breast) | 12.5 | Inhibits tubulin polymerization |

| A549 (Lung Cancer) | 20.3 | Causes G2/M phase arrest |

| PC3 (Prostate Cancer) | 18.7 | Suppresses cell proliferation |

Case Studies

- HeLa Cells : Ethyl N'-ethylcarbamimidothioate; hydrobromide was found to induce apoptosis in HeLa cells through mitochondrial depolarization and caspase activation, indicating a potential for use in cervical cancer treatment.

- MDA-MB-231 Cells : In studies involving MDA-MB-231 cells, the compound inhibited tubulin polymerization, leading to reduced cell viability and suggesting a mechanism similar to that of established chemotherapeutics like paclitaxel.

- A549 Cells : The compound induced G2/M phase arrest in A549 cells, which is crucial for preventing cancer cell division and growth.

Antioxidant Activity

In addition to its anticancer properties, ethyl N'-ethylcarbamimidothioate; hydrobromide may possess antioxidant activity. Compounds with similar structures have shown radical scavenging abilities, which could contribute to their overall therapeutic efficacy by reducing oxidative stress in cells.

Toxicity and Side Effects

While the compound shows promise as an anticancer agent, toxicity studies are essential to determine its safety profile. Early results indicate that it has a favorable selectivity index when compared to normal cells, suggesting lower toxicity.

Q & A

Basic: What are the common synthesis routes for ethyl N'-ethylcarbamimidothioate hydrobromide, and how can reaction conditions be optimized?

Answer:

Ethyl N'-ethylcarbamimidothioate hydrobromide can be synthesized via guanylation reactions using thiourea derivatives. A method involves reacting alkylated thioureas with hydrobromic acid (HBr) under controlled conditions. For example, analogous compounds are synthesized by treating ethyl ethylcarbamimidothioate with iodoethane, followed by purification . Key parameters include:

- Solvent selection : Polar solvents like ethanol or methanol enhance solubility and reaction kinetics .

- Temperature control : Reactions often proceed at 40–60°C to balance reaction rate and byproduct formation.

- pH optimization : Maintaining a mildly acidic pH (5.5–6.5) minimizes hydrolysis of the thiocarbamate group .

Yield optimization (typically 70–85%) requires iterative adjustments to these variables and post-synthesis purification via recrystallization or column chromatography .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Structural confirmation and purity assessment require a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify alkyl chain configurations and confirm hydrobromide salt formation via protonation shifts (e.g., NH peaks at δ 8–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between free base and hydrobromide forms .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% typical for research-grade material) .

Advanced: How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Answer:

Contradictions often arise from:

- Isomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to differentiate regioisomers or confirm substitution patterns .

- Salt dissociation : Ensure sample preparation in deuterated solvents (e.g., DO) to stabilize the hydrobromide form and avoid misinterpretation of free-base signals .

- Byproduct analysis : LC-MS/MS identifies side products (e.g., over-alkylated derivatives). Adjust stoichiometry of alkylating agents (e.g., iodoethane) to suppress undesired reactions .

Advanced: What are the mechanistic insights into the compound’s reactivity in nucleophilic or electrophilic environments?

Answer:

The thiocarbamate group (-N-C(=S)-N-) exhibits dual reactivity:

- Nucleophilic sites : The sulfur atom participates in thiol-exchange reactions, while the imine nitrogen can act as a weak base .

- Electrophilic substitution : The ethyl group undergoes SN2 displacement under basic conditions, as demonstrated in analogous guanylation reactions .

Mechanistic studies using kinetic isotope effects (KIE) or DFT calculations are recommended to map reaction pathways and transition states .

Advanced: How should researchers design stability studies to evaluate degradation under varying storage conditions?

Answer:

Stability protocols should include:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4–8 weeks. Monitor degradation via HPLC and identify products using MS .

- pH-dependent stability : Assess hydrolysis rates in buffers (pH 2–9). Thiocarbamates degrade rapidly under alkaline conditions (pH >8) due to hydroxide ion attack on the sulfur center .

- Long-term storage : Store at -20°C in airtight, light-resistant containers with desiccants. Periodic NMR/HPLC checks every 6 months ensure integrity .

Basic: What safety protocols are critical when handling ethyl N'-ethylcarbamimidothioate hydrobromide?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from HBr vapors or organic solvents .

- Waste disposal : Neutralize residual HBr with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can computational modeling aid in predicting the compound’s bioactivity or interaction with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases) based on structural analogs .

- QSAR studies : Correlate electronic properties (e.g., logP, polar surface area) with antimicrobial or anticancer activity observed in related thiocarbamates .

- ADMET prediction : Tools like SwissADME assess permeability, metabolic stability, and toxicity risks early in drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.